Scaffold Overlap with Pan‑PIM Kinase Inhibitors – Class‑Level Comparison of Substitution Effects
The target compound shares its pyridine‑3‑carboxamide core and C5‑halogen/C6‑alkoxy substitution pattern with a series of pan‑PIM kinase inhibitors reported by Nishiguchi et al. (2016) [1]. In that study, the optimized lead compound (exemplified by PDB ligand 6CB) demonstrated balanced pan‑PIM activity (PIM1 Kd < 10 nM). While no data exist for the exact target molecule, the SAR table in the publication shows that replacing the C6‑alkoxy group from isopropoxy to methoxy or cyclopropylmethoxy altered the PIM1 IC₅₀ by 5‑ to 30‑fold, and removal of the C5‑halogen reduced potency by >50‑fold. These data imply that the specific C5‑bromo/C6‑isopropoxy combination in the target compound occupies a distinct region of the SAR landscape that cannot be replicated by other commercially available pyridine‑3‑carboxamide building blocks without empirical validation.
| Evidence Dimension | PIM1 kinase inhibitory activity – SAR trend (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR of analogues with C5‑halogen/C6‑alkoxy motifs. |
| Comparator Or Baseline | C6‑methoxy analogue: PIM1 IC₅₀ ~150 nM; C6‑cyclopropylmethoxy analogue: PIM1 IC₅₀ ~30 nM; C5‑des‑halo analogue: PIM1 IC₅₀ >1000 nM. |
| Quantified Difference | 5‑ to 30‑fold potency shift dependent on C6‑alkoxy identity; >50‑fold penalty for C5‑halogen removal. |
| Conditions | Recombinant PIM1 enzymatic assay; ATP concentration at Km; 30‑min incubation (Nishiguchi et al., 2016). |
Why This Matters
The C5‑bromo/C6‑isopropoxy motif occupies a SAR ‘sweet spot’ in the pan‑PIM series; substituting with a generic pyridine‑3‑carboxamide building block risks a >30‑fold loss in kinase potency, directly impacting hit‑to‑lead timelines and procurement decisions.
- [1] Nishiguchi, G. A., Burger, M. T., Han, W., et al. Design, synthesis and structure–activity relationship of potent pan‑PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg. Med. Chem. Lett. 2016, 26, 2328–2332. DOI: 10.1016/j.bmcl.2016.03.037. View Source
